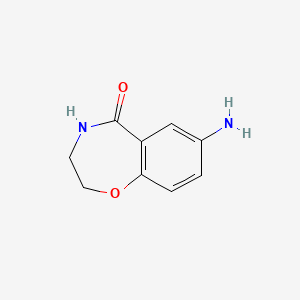
5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide, also known as CCPA, is a compound that has been studied for its potential use in scientific research. It is a member of the class of compounds known as adenosine receptor agonists, which have been shown to have a range of effects on the body. In
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicity
Chlorophenol compounds, which include derivatives similar to the queried compound, have been extensively studied for their environmental persistence and potential toxic effects. One study highlighted the transformation of herbicides in soil into unexpected residues, contributing to environmental pollution (Bartha, 1969). Another investigation focused on the cytotoxic effects of chlorophenols, providing insight into their potential harm to cellular health and the environment (Chen et al., 2004).
Analytical and Material Science
The compound's structural and physical properties have been explored through studies like the powder X-ray diffraction analysis of chloro-nitrophenyl pentanamide derivatives, aiding in the understanding of crystal structures and material characteristics (Wang et al., 2015). Such analyses are crucial for developing new materials with specific applications in technology and manufacturing.
Molecular Interactions and Pharmacology
Research has also delved into the molecular interactions and potential pharmacological applications of related compounds. For example, studies on CB1 receptor antagonists explore the therapeutic potential of chlorophenyl derivatives in treating disorders by targeting peripheral receptors without central nervous system side effects (Fulp et al., 2013).
Agrochemical Research
Chlorophenyl compounds have found applications in agrochemical research, where their herbicidal activities are evaluated. Novel thiadiazolopyrimidine derivatives bearing chlorophenyl moieties have been synthesized and tested for their efficacy against various weeds, showing the potential for the development of more effective herbicides (Duan et al., 2010).
Chemical Synthesis and Reactions
Furthermore, the chemical synthesis and reactions involving chlorophenyl compounds are of significant interest. Unusual Michael reactions of chlorophenyl derivatives with amino-thioxopropanamide under basic conditions have been studied, revealing complex reaction pathways and products that contribute to the understanding of organic synthesis mechanisms (Dyachenko & Krasnikov, 2012).
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c18-15-7-5-14(6-8-15)3-1-2-4-16(21)20-17(13-19)9-11-22-12-10-17/h5-8H,1-4,9-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCSGSKMXQJQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[2.5]octane-7-carbaldehyde](/img/structure/B2558726.png)
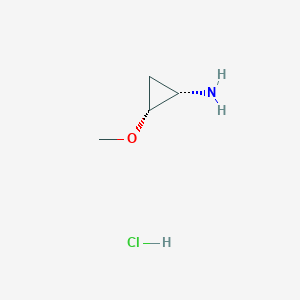
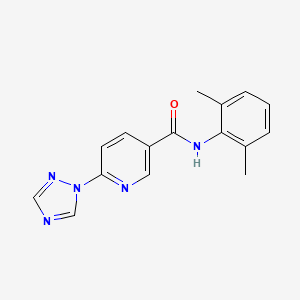
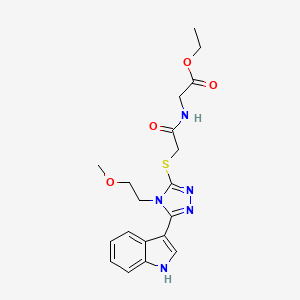

![Isoquinolin-1-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2558736.png)
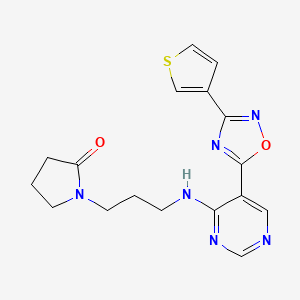
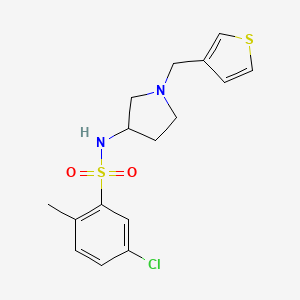
![1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2558740.png)

